5-Pyrimidinamine, 2-(2,2,2-trifluoroethoxy)-
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Overview
Description
2-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine is a chemical compound with the molecular formula C6H6F3N3O It is characterized by the presence of a trifluoroethoxy group attached to a pyrimidine ring, which is further substituted with an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-trifluoroethoxy)pyrimidin-5-amine typically involves the reaction of 5-bromo-2-(2,2,2-trifluoroethoxy)pyrimidine with an amine source. One common method includes the use of dioxane as a solvent and potassium acetate as a base. The reaction is carried out under inert atmosphere conditions, typically at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-(2,2,2-trifluoroethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid
- 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid
- 2-(Anilino)pyrimidine-4-carboxamides
Uniqueness
2-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C6H6F3N3O |
---|---|
Molecular Weight |
193.13 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethoxy)pyrimidin-5-amine |
InChI |
InChI=1S/C6H6F3N3O/c7-6(8,9)3-13-5-11-1-4(10)2-12-5/h1-2H,3,10H2 |
InChI Key |
UVMSBEGCOFRUHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)OCC(F)(F)F)N |
Origin of Product |
United States |
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